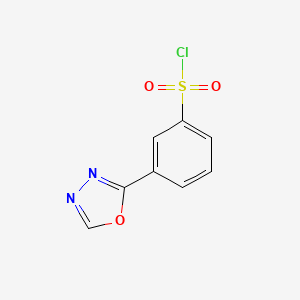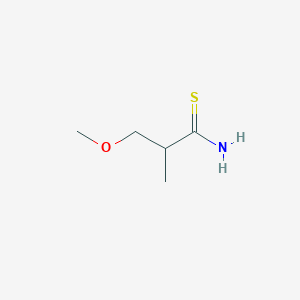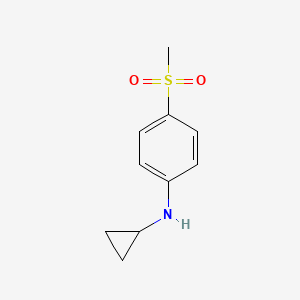![molecular formula C16H18N2O3 B1418531 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1153237-31-0](/img/structure/B1418531.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O3 . It is part of a class of compounds known as phenyl-1,3-oxazoles . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is 286.33 . It is a powder at room temperature .
Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
Compounds structurally related to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid have been identified as potent inhibitors of Aurora A kinase, a protein implicated in the progression of cancer. These inhibitors demonstrate potential utility in the treatment of various cancers by targeting the cell cycle regulation mechanisms critical for cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Derivatives incorporating the 1,3-oxazol-4-yl and piperidine motifs have shown significant antimicrobial activity against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents to combat resistant pathogens. Studies involving molecular docking further support the antimicrobial efficacy of these compounds, indicating their mechanism of action may involve interaction with essential bacterial and fungal proteins (S. Vankadari et al., 2013).
Soluble Epoxide Hydrolase Inhibition
Research into compounds with the piperidine-4-carboxamide structure, closely related to the query compound, has identified them as inhibitors of soluble epoxide hydrolase (sEH). Inhibitors of sEH are of interest for their potential to treat various diseases, including hypertension, inflammation, and pain. The design and optimization of such inhibitors are guided by the critical role of the triazine heterocycle for potency and selectivity, demonstrating the broader applicability of these structural motifs in drug development (R. Thalji et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)13-6-8-18(9-7-13)10-14-11-21-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOINLGQIVZWZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=COC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)






![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)